![molecular formula C7H8N4O B13868132 (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 7-position and a hydroxymethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol typically involves the cyclocondensation of aminoazoles with appropriate carbonyl compounds. One common method involves the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine, which is heated under reflux conditions . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment.
Another approach involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . This method can yield a series of azolo[1,5-a]pyrimidin-7-amines, although it may produce mixtures of regioisomers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods described above can be adapted for large-scale synthesis by optimizing reaction conditions and using appropriate catalysts to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for casein kinase 2 (CK2).
Medicine: Explored for its antiviral, antidiabetic, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as a CK2 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity . This inhibition can disrupt various signaling pathways, including the PI3K/Akt, JAK/STAT, and NF-κB pathways, which are involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and antidiabetic properties.
Tetrazolyl-azolopyrimidines: Potent CK2 inhibitors with similar structural features.
Uniqueness
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxymethyl group at the 6-position and amino group at the 7-position allow for diverse functionalization and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-5(4-12)3-9-6-1-2-10-11(6)7/h1-3,12H,4,8H2 |
InChI Key |
SMUDIRABSFALFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


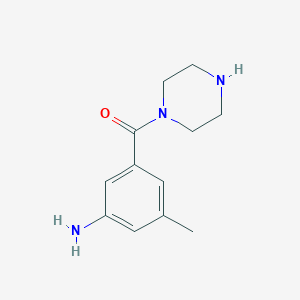
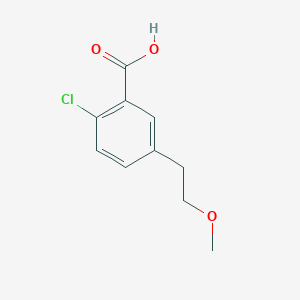

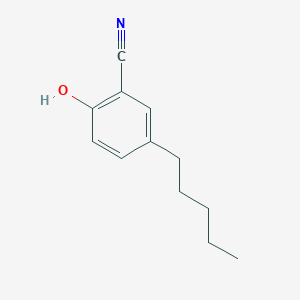
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
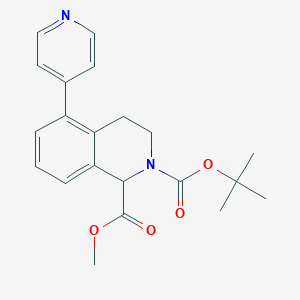
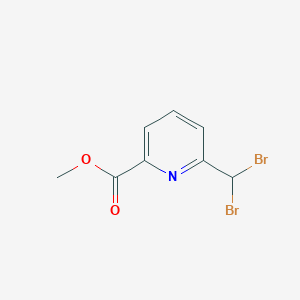
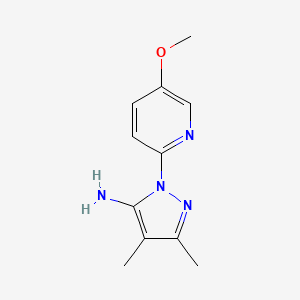

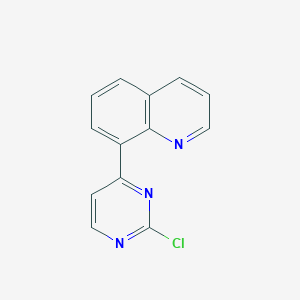
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
